3-(2-Hydroxyethyl)-2-methylbenzofuran
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Overview
Description
3-(2-Hydroxyethyl)-2-methylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a hydroxyethyl group and a methyl group on the benzofuran ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-methylbenzofuran typically involves the alkylation of 2-methylbenzofuran with ethylene oxide. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The reaction proceeds as follows:
Starting Material: 2-methylbenzofuran
Reagent: Ethylene oxide
Base: Potassium carbonate
Solvent: Anhydrous acetone
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form 3-(2-ethyl)-2-methylbenzofuran using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: 3-(2-Carboxyethyl)-2-methylbenzofuran
Reduction: 3-(2-Ethyl)-2-methylbenzofuran
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
3-(2-Hydroxyethyl)-2-methylbenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2-methylbenzofuran depends on its interaction with biological targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzofuran: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
3-(2-Hydroxyethyl)benzofuran: Lacks the methyl group, which may affect its biological activity.
2-Hydroxyethylbenzofuran: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
3-(2-Hydroxyethyl)-2-methylbenzofuran is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
37113-58-9 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-methyl-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C11H12O2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,12H,6-7H2,1H3 |
InChI Key |
TWMBISOKARFCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CCO |
Origin of Product |
United States |
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